molecular formula C7H8N2O B077442 N-Methyl-4-nitrosoaniline CAS No. 10595-51-4

N-Methyl-4-nitrosoaniline

Cat. No.: B077442
CAS No.: 10595-51-4
M. Wt: 136.15 g/mol
InChI Key: ZPHCTSKOFFWBHL-UHFFFAOYSA-N
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Description

N-Methyl-4-nitrosoaniline is an organic compound with the molecular formula C7H8N2O. It is a derivative of aniline, where the amino group is substituted with a nitroso group and a methyl group. This compound is known for its distinct properties and applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-4-nitrosoaniline can be synthesized through the N-nitrosation of secondary amines. One efficient method involves using sodium nitrite and acetic anhydride as nitrosating agents in dichloromethane at room temperature. This method provides high yields and is performed under mild conditions . Another approach uses tert-butyl nitrite under solvent-free conditions, which also yields excellent results .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-nitrosoaniline undergoes several types of chemical reactions, including:

    Reduction: The nitroso group can be reduced to an amino group, forming N-Methyl-4-aminoaniline.

    Electrophilic Aromatic Substitution: The presence of the nitroso group makes the compound reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Electrophilic Aromatic Substitution: Typical reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Reduction: N-Methyl-4-aminoaniline.

    Electrophilic Aromatic Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Methyl-4-nitrosoaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-nitrosoaniline involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in therapeutic research .

Comparison with Similar Compounds

N-Methyl-4-nitrosoaniline can be compared with other nitrosoaniline derivatives:

    N-Methyl-4-nitroaniline: Similar in structure but contains a nitro group instead of a nitroso group.

    N-Ethyl-4-nitrosoaniline: Contains an ethyl group instead of a methyl group. It exhibits similar reactivity and applications.

    N-Phenyl-4-nitrosoaniline: Contains a phenyl group, making it more hydrophobic and altering its reactivity and applications.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the nitroso and methyl groups, making it a valuable compound in various chemical and industrial processes.

Properties

IUPAC Name

N-methyl-4-nitrosoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-6-2-4-7(9-10)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHCTSKOFFWBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147436
Record name 4-Nitroso-N-methylaniline
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10595-51-4
Record name N-Methyl-4-nitrosobenzenamine
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Record name 4-Nitroso-N-methylaniline
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Record name Benzenamine, N-methyl-4-nitroso-
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Record name 4-Nitroso-N-methylaniline
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Record name N-Methyl-p-nitrosoaniline,
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Record name 4-NITROSO-N-METHYLANILINE
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Synthesis routes and methods

Procedure details

Initially, 107 g (1.0 mol) of N-methylaniline was added dropwise to a methyl alcohol solution containing 40% HCl with stirring at a temperature between 5° and 10° C. for one and a half hours. Thereafter, 80 g (1.12 mol) of sodium nitrite, of a purity of 97%, was added to the solution obtained at 5° C. After stirring at a temperature between 15° and 25° C. for 15 hours, the solution was poured in 2 l of ice water and the water solution was neutralized to pH 8 with aqueous ammonia after stirring for 15 minutes. Thereafter, 500 ml of heptane was added to the solution. After stirring at a temperature between 10° and 20° C. for 2 hours, the crystals obtained were filtered, washed sufficiently on the filter paper and thereafter dried with hot-air at 50° C. for 48 hours. 69.5 g of N-methyl-p-nitrosoaniline of a melting point of 115°~117° C. was obtained. The yield was 51.1%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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